molecular formula C7H6N2O3 B14857954 2-Amino-5-formylnicotinic acid

2-Amino-5-formylnicotinic acid

Cat. No.: B14857954
M. Wt: 166.13 g/mol
InChI Key: FMJYUEUVXUDWKP-UHFFFAOYSA-N
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Description

Contextual Significance of Nicotinic Acid Derivatives in Chemical Biology and Medicinal Chemistry Research

Nicotinic acid derivatives are integral to numerous physiological functions, primarily as components of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govwikipedia.org These coenzymes are vital for redox reactions essential to metabolism. wikipedia.org Beyond their metabolic role, nicotinic acid and its derivatives have been investigated for their therapeutic properties for many years. researchgate.net

The pyridine (B92270) nucleus of nicotinic acid serves as a versatile scaffold for chemical modification, leading to a wide array of derivatives with diverse biological activities. researchgate.net Researchers have synthesized and evaluated numerous nicotinic acid derivatives that have demonstrated efficacy in treating a range of conditions, including pneumonia, kidney diseases, and even Alzheimer's disease. researchgate.net Furthermore, certain derivatives have been identified as potent antibacterial, antifungal, analgesic, and anti-inflammatory agents. researchgate.netchemistryjournal.netnih.gov The ability to modify the core structure allows for the fine-tuning of pharmacological properties, making nicotinic acid derivatives a continuing focus of drug discovery and development. nih.gov For instance, some have been developed as antibacterial agents specifically targeting Mycobacterium tuberculosis. drugs.com

Overview of the Chemical Compound's Research Relevance

2-Amino-5-formylnicotinic acid is a bifunctional molecule, possessing both an amino and a formyl group in addition to the foundational nicotinic acid structure. This unique combination of reactive groups makes it a highly valuable intermediate in organic synthesis. Its structure allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The research relevance of this compound primarily lies in its utility as a precursor for the synthesis of fused heterocyclic compounds. These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The amino and formyl groups can participate in various cyclization reactions to form novel ring systems, which can then be screened for potential pharmacological activities.

Historical Perspective of Related Chemical Entity Investigations

The investigation of nicotinic acid and its analogs has a rich history dating back to the early 20th century with the discovery of its role as a vitamin. The synthesis and study of its derivatives gained momentum as their importance in biological systems became more apparent. Early research focused on understanding their metabolic functions and treating deficiency diseases. researchgate.net

Over the decades, the focus expanded to synthetic modifications of the nicotinic acid scaffold to explore new therapeutic applications. This has led to the development of a vast library of derivatives with a broad spectrum of biological activities. The synthesis of compounds like 2-aminonicotinic acid and its derivatives has been a subject of interest for their potential as antimicrobial agents. The introduction of different functional groups onto the nicotinic acid ring, such as the amino and formyl groups in this compound, represents a continuation of this historical trend of exploring the chemical space around this important pharmacophore.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

2-amino-5-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-5(7(11)12)1-4(3-10)2-9-6/h1-3H,(H2,8,9)(H,11,12)

InChI Key

FMJYUEUVXUDWKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C=O

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 2 Amino 5 Formylnicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions.

Esterification: The carboxylic acid group of 2-Amino-5-formylnicotinic acid can be converted into an ester. This is a fundamental transformation often employed to protect the carboxylic acid, modify solubility, or prepare for subsequent reactions. A common method for the esterification of amino acids involves reaction with an alcohol in the presence of an acid catalyst or a coupling agent. For instance, using trimethylchlorosilane (TMSCl) with methanol (B129727) at room temperature is an efficient method for the esterification of various amino acids, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov This approach is advantageous due to its mild conditions and simple workup procedure. nih.gov Another approach involves using mixed carboxylic-carbonic anhydrides in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net

Amidation: The carboxylic acid can also react with primary or secondary amines to form amides. This reaction typically requires activation of the carboxylic acid, as the direct reaction with an amine is often slow. Lewis acid catalysts have been shown to be effective for the direct amidation of unprotected amino acids under dehydrative conditions. nih.gov Catalysts such as Nb2O5 have demonstrated high activity for the direct amidation of carboxylic acids with less reactive amines and can be reused. researchgate.net The activation of the carbonyl group by Lewis acid sites on the catalyst is key to this transformation. researchgate.net

Table 1: Selected Methods for Esterification and Amidation

TransformationReagents/CatalystKey FeaturesReference
EsterificationMethanol / Trimethylchlorosilane (TMSCl)Mild, room temperature conditions; good to excellent yields. nih.gov
EsterificationAlcohol / 4-(dimethylamino)pyridine (DMAP) / N-hydroxysuccinimide esterProceeds under mild conditions (CH2Cl2, room temp); compatible with labile protecting groups. core.ac.uk
AmidationAmine / B(OCH2CF3)3 or Ti(OiPr)4Effective for direct amidation of unprotected amino acids. nih.gov
AmidationAmine / Nb2O5Heterogeneous, reusable catalyst; tolerant to basic additives. researchgate.net

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a significant transformation in biological and chemical systems. nih.gov For amino acids, this reaction provides a route to biologically active amines. google.com Chemical decarboxylation of amino acids can be achieved by heating in a high-boiling solvent, such as cyclohexanol, in the presence of a ketone. google.com This process is believed to proceed through the formation of an imine intermediate. google.com More recent methods utilize photochemical activation to achieve decarboxylation under mild conditions. nih.gov For this compound, such pathways would lead to the formation of 6-amino-3-pyridinecarboxaldehyde, a valuable heterocyclic amine. The efficiency of these methods can vary depending on the specific substrate and reaction conditions.

Reactions of the Amino Group

The primary aromatic amino group (-NH2) is nucleophilic and can undergo a variety of reactions, including acylation, protection/deprotection, and diazotization.

The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction converts the amine into an amide, which can serve as a protecting group or introduce new functionality. Selective acylation of diamino acids has been achieved using succinimidyl esters at a pH above 10, which preferentially targets the more nucleophilic amino group. google.com This method is technically simple and gives good yields. google.com Acetylation and benzoylation are common acylation reactions that can be performed on similar heterocyclic amines. rsc.org

In multi-step syntheses, it is often necessary to temporarily block the reactive amino group to prevent it from participating in undesired side reactions. libretexts.orgspringernature.com This is a critical strategy in fields like peptide synthesis. springernature.comcreative-peptides.com Two of the most common amino-protecting groups are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.comiris-biotech.de

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc-anhydride). It is stable to basic conditions but can be easily removed with strong acids, such as trifluoroacetic acid (TFA). creative-peptides.comug.edu.pl

Fmoc Group: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved under mild basic conditions, commonly with a solution of piperidine in DMF. creative-peptides.com

Table 2: Common Protecting Groups for Amino Functions

Protecting GroupAbbreviationStructureDeprotection ConditionsReference
tert-ButoxycarbonylBoc(CH3)3C-O-CO-Strong acid (e.g., Trifluoroacetic acid, TFA) creative-peptides.comug.edu.pl
9-FluorenylmethyloxycarbonylFmocFm-CH2-O-CO-Base (e.g., Piperidine in DMF) creative-peptides.com
BenzyloxycarbonylZ or CbzC6H5CH2-O-CO-Catalytic hydrogenation (H2/Pd), HBr/AcOH creative-peptides.com
TritylTrt(C6H5)3C-Mild acid (e.g., 1% TFA) ug.edu.pl

The primary aromatic amino group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures. This process converts the amino group into a highly reactive diazonium salt (-N2+).

Diazonium salts are valuable synthetic intermediates because the dinitrogen group (N2) is an excellent leaving group. nih.gov They can undergo a variety of subsequent transformations to introduce a wide range of substituents onto the aromatic ring:

Sandmeyer Reaction: Treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) replaces the diazonium group with -Cl, -Br, or -CN, respectively.

Schiemann Reaction: Heating the diazonium tetrafluoroborate salt introduces a fluorine atom (-F). organic-chemistry.org

Hydrolysis: Heating the diazonium salt in water replaces the group with a hydroxyl (-OH) group.

Azo Coupling: Reacting the diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline (B41778), forms an azo compound (-N=N-Ar). This is the basis for the synthesis of many dyes. researchgate.net

These transformations provide a powerful toolkit for the functionalization of the pyridine (B92270) ring of this compound.

Reactivity of the Formyl Group

The formyl group (–CHO) is a key site of reactivity in this compound, readily participating in a variety of reactions characteristic of aldehydes.

The aldehyde functionality can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to a second carboxylic acid group, yielding 2-aminopyridine-3,5-dicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The specific conditions would need to be carefully controlled to avoid over-oxidation or side reactions involving the amino group and the pyridine ring.

Reduction: Conversely, the formyl group can be selectively reduced to a hydroxymethyl group (–CH₂OH), affording 2-amino-5-(hydroxymethyl)nicotinic acid. This reduction can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common choice for its chemoselectivity, as it typically does not reduce the carboxylic acid or the aromatic ring under standard conditions. Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, though they are less selective and may also reduce the carboxylic acid group if not used under carefully controlled conditions.

TransformationReagent ExampleProduct
OxidationPotassium Permanganate (KMnO₄)2-aminopyridine-3,5-dicarboxylic acid
ReductionSodium Borohydride (NaBH₄)2-amino-5-(hydroxymethyl)nicotinic acid

The formyl group is an excellent electrophile, making it susceptible to attack by various nucleophiles in condensation reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine or pyridine wikipedia.orgorganic-chemistry.orgyoutube.comalfa-chemistry.com. For this compound, reaction with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of α,β-unsaturated products. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it can facilitate subsequent decarboxylation wikipedia.orgorganic-chemistry.org.

Wittig Reaction: The Wittig reaction provides a versatile method for converting aldehydes into alkenes organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgtotal-synthesis.comlumenlearning.com. This reaction involves a phosphonium ylide (a Wittig reagent) reacting with the formyl group of this compound. The geometry of the resulting alkene is dependent on the nature of the ylide used. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes organic-chemistry.org. This reaction is highly valuable for introducing a wide range of substituted vinyl groups at the 5-position of the nicotinic acid ring.

Reaction TypeReagent ExampleProduct Type
Knoevenagel CondensationMalononitrile, Piperidineα,β-Unsaturated nitrile
Wittig ReactionTriphenylphosphonium ylideAlkene

Electrophilic and Nucleophilic Aromatic Substitution on the Nicotinic Acid Ring

The pyridine ring in this compound is electron-deficient compared to benzene, which generally makes electrophilic aromatic substitution more difficult. However, the substituents on the ring significantly influence its reactivity.

Electrophilic Aromatic Substitution (EAS): The amino group (–NH₂) is a strong activating group and is ortho, para-directing. The carboxylic acid (–COOH) and formyl (–CHO) groups are deactivating groups and are meta-directing. In this molecule, the positions ortho and para to the activating amino group are positions 3 and 6. The positions meta to the deactivating groups are positions 4 and 6 (relative to the formyl group) and position 5 (relative to the carboxylic acid, though this is already substituted).

Given the combined electronic effects, electrophilic substitution is most likely to occur at the C4 or C6 position. The strong activating effect of the amino group may overcome the deactivation by the other two groups to some extent, allowing for reactions like nitration or halogenation under carefully controlled conditions. For instance, chlorination of 2-aminopyridine (B139424) in a strongly acidic medium has been shown to selectively produce 2-amino-5-chloropyridine google.com. Nitration of 2-aminopyridine can also lead to the 5-nitro derivative chemicalbook.com.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more common for electron-deficient pyridine rings, especially when a good leaving group is present. While this compound itself does not have an obvious leaving group, related compounds like 2-chloronicotinic acid derivatives readily undergo nucleophilic substitution atlantis-press.comresearchgate.netresearchgate.netwikipedia.org. For example, the chlorine atom in 2-chloronicotinic acid can be displaced by nucleophiles like morpholine atlantis-press.comresearchgate.netresearchgate.net. This suggests that if a derivative of this compound were prepared with a leaving group at the 2- or 6-position, it would be susceptible to nucleophilic attack.

PositionDirecting Effect of SubstituentsPredicted Reactivity
4ortho to -COOH, meta to -NH₂, meta to -CHOPossible site for EAS
6para to -NH₂, ortho to -CHO, meta to -COOHPossible site for EAS

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from well-established reaction principles.

Mechanism of Knoevenagel Condensation: The Knoevenagel condensation typically proceeds through a three-step mechanism youtube.com:

Deprotonation: The basic catalyst (e.g., piperidine) removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the formyl group, forming a tetrahedral intermediate.

Dehydration: The intermediate is protonated and then undergoes elimination of a water molecule to form the final α,β-unsaturated product.

Mechanism of the Wittig Reaction: The mechanism of the Wittig reaction involves the formation of a phosphorus ylide, which then reacts with the aldehyde masterorganicchemistry.comwikipedia.orgtotal-synthesis.comlumenlearning.com:

Ylide Formation: A phosphonium salt is treated with a strong base to form the nucleophilic ylide.

Oxaphosphetane Formation: The ylide attacks the carbonyl carbon of the formyl group to form a betaine intermediate, which then cyclizes to a four-membered ring called an oxaphosphetane. More recent evidence suggests a concerted [2+2] cycloaddition to directly form the oxaphosphetane wikipedia.org.

Decomposition: The oxaphosphetane is unstable and decomposes to yield the alkene and a very stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the substituted pyridine ring follows the general pathway for aromatic substitution:

Electrophile Generation: A strong electrophile is generated, often with the help of a catalyst.

Formation of the σ-complex: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Design and Synthesis of 2 Amino 5 Formylnicotinic Acid Derivatives and Analogues

Structural Modification Strategies for Enhanced Research Utility

The functional groups of 2-amino-5-formylnicotinic acid—the carboxyl, amino, and formyl groups—along with its pyridine (B92270) core, offer multiple sites for chemical modification. These modifications are instrumental in creating a diverse library of compounds for further investigation.

Derivatization at the Carboxyl Group

The carboxyl group of this compound is a prime target for derivatization, most commonly through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A general and widely applicable method involves the reaction of the amino acid with an alcohol in the presence of an activating agent like trimethylchlorosilane (TMSCl). nih.gov This method is efficient for a range of amino acids, including natural, aromatic, and aliphatic ones, and proceeds under mild, room temperature conditions. nih.gov For instance, the reaction of an amino acid with methanol (B129727) and TMSCl yields the corresponding methyl ester hydrochloride in good to excellent yields. nih.gov Another approach involves the use of chlorosulphonic acid in an alcohol solvent, which prepares a hydrosulphate in situ to facilitate esterification. google.com This process is versatile for various amino acids and peptides. google.com

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. masterorganicchemistry.com Reagents like thionyl chloride are commonly used for this initial activation step. masterorganicchemistry.com Alternatively, direct amidation can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.itlibretexts.org These methods facilitate the formation of the amide bond under milder conditions, which is crucial for sensitive substrates. masterorganicchemistry.comfishersci.it Boronic acid derivatives have also been explored as catalysts for direct amidation at room temperature. organic-chemistry.org

Table 1: Examples of Reagents for Carboxyl Group Derivatization

Reaction Type Reagent/Catalyst Key Features
Esterification Trimethylchlorosilane (TMSCl)/Methanol Mild conditions, good to excellent yields for various amino acids. nih.gov
Esterification Chlorosulphonic acid/Alcohol In situ generation of hydrosulphate, applicable to amino acids and peptides. google.com
Amidation Thionyl chloride (SOCl₂) followed by amine Two-step process via acyl chloride intermediate. masterorganicchemistry.com
Amidation DCC or EDC/HOBt Direct coupling, mild conditions. fishersci.it
Amidation Boronic acid derivatives Catalytic, room temperature reaction. organic-chemistry.org

Modifications at the Amino Group

The amino group of this compound provides another handle for structural diversification, primarily through acylation and alkylation reactions.

Acylation: The amino group can be acylated to form amides. For instance, reaction with acetic anhydride (B1165640) can lead to mono- or di-acetylated products, depending on the reaction conditions. nih.gov This straightforward modification can significantly alter the electronic and steric properties of the molecule.

Alkylation: N-alkylation of amino acids can be challenging due to the potential for multiple alkylations. masterorganicchemistry.com However, methods for the direct N-alkylation of unprotected amino acids with alcohols have been developed, offering a sustainable approach with water as the only byproduct. nih.gov These reactions can be catalyzed by transition metals like iron or ruthenium. nih.govresearchgate.net Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a versatile and controllable method for introducing a wide variety of alkyl groups. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Table 2: Methods for Amino Group Modification

Reaction Type Reagent/Catalyst Key Features
Acylation Acetic anhydride Can yield mono- or di-acetylated products. nih.gov
Direct Alkylation Alcohol/Transition Metal Catalyst (e.g., Fe, Ru) Sustainable, water is the only byproduct. nih.govresearchgate.net
Reductive Amination Aldehyde or Ketone/Reducing Agent (e.g., NaBH₃CN) Versatile, avoids multiple alkylations. masterorganicchemistry.com

Transformations of the Formyl Group

The formyl group is a versatile functional group that can undergo a variety of transformations, leading to a wide array of derivatives.

Reductive Amination: The formyl group can be converted to an amino group via reductive amination. This one-pot reaction involves the formation of an imine with an amine, which is then reduced in situ. nih.gov This method is highly efficient for preparing secondary and tertiary amines. masterorganicchemistry.comnih.gov The choice of reducing agent is critical, with sodium cyanoborohydride being a popular choice due to its selectivity for imines over carbonyls. masterorganicchemistry.com

Oxime Formation: Aldehydes react with hydroxylamine (B1172632) to form oximes. wikipedia.orgscribd.com This reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. scribd.comnih.gov The resulting oxime can serve as a precursor for further transformations, such as reduction to an amine or rearrangement to an amide (Beckmann rearrangement). scribd.commasterorganicchemistry.com

Table 3: Transformations of the Formyl Group

Reaction Type Reagent Product
Reductive Amination Amine/Reducing Agent (e.g., NaBH₃CN) Secondary or Tertiary Amine masterorganicchemistry.com
Oxime Formation Hydroxylamine hydrochloride/Base Oxime wikipedia.orgscribd.com

Substitutions on the Pyridine Ring System

Modifying the pyridine ring itself can lead to novel analogues with potentially altered biological activities. While direct substitution on the pyridine ring of this compound can be challenging, the synthesis of analogues often starts from substituted precursors. For example, the synthesis of 2-amino-5-arylazo-6-aryl substituted nicotinic acid derivatives has been achieved through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326). nih.gov The nature of the substituent on the arylazo moiety (electron-withdrawing or electron-donating) can influence the course of the reaction, leading to either nicotinates or pyridazinones. nih.gov

Synthesis of Related Heterocyclic Systems Incorporating the 2-Amino-5-Substitution Pattern

The structural motif of this compound can be incorporated into other heterocyclic systems, such as oxadiazoles (B1248032) and thiadiazoles, which are known for their diverse pharmacological properties. ajrconline.org

Oxadiazole and Thiadiazole Derivatives

Oxadiazoles: 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from nicotinic acid precursors. A common route involves the conversion of the carboxylic acid to a hydrazide, which is then cyclized. nih.gov For example, nicotinic acid can be converted to its corresponding hydrazide, which then undergoes cyclization with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol. nih.gov This intermediate can be further functionalized. nih.gov Another method involves the oxidative cyclization of acylhydrazones using reagents like iodine. organic-chemistry.org

Thiadiazoles: 2-Amino-1,3,4-thiadiazole derivatives can be prepared by the cyclization of thiosemicarbazones, which are formed from the condensation of an aldehyde with thiosemicarbazide (B42300). nih.gov Iodine-mediated cyclization is an effective method for this transformation. nih.gov Alternatively, 2-amino-1,3,4-thiadiazoles can be synthesized in a one-pot reaction between a carboxylic acid and thiosemicarbazide using a dehydrating agent like phosphorus oxychloride or polyphosphate ester. encyclopedia.pubresearchgate.net

Table 4: Synthesis of Related Heterocyclic Systems

Heterocycle Synthetic Precursor Key Reagents/Steps
1,3,4-Oxadiazole Nicotinic acid hydrazide Carbon disulfide/Base for cyclization. nih.gov
1,3,4-Oxadiazole Acylhydrazone Iodine for oxidative cyclization. organic-chemistry.org
2-Amino-1,3,4-thiadiazole Aldehyde thiosemicarbazone Iodine-mediated cyclization. nih.gov
2-Amino-1,3,4-thiadiazole Carboxylic acid and thiosemicarbazide Phosphorus oxychloride or polyphosphate ester. encyclopedia.pubresearchgate.net

Thiazolidinedione Analogues

The synthesis of thiazolidinedione (TZD) derivatives often begins with the core TZD structure, which can be prepared by reacting thiourea (B124793) and monochloroacetic acid. researchgate.netnih.gov A common and effective method for creating analogues is the Knoevenagel condensation of the thiazolidine-2,4-dione with various aldehydes. researchgate.netnih.gov This reaction is frequently facilitated by microwave irradiation to enhance efficiency and yield. researchgate.net For instance, the condensation of thiazolidine-2,4-dione with substituted benzaldehydes has been shown to produce a library of TZD compounds. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided results, the formyl group on this starting material makes it a suitable candidate for such condensation reactions to yield novel TZD-pyridine hybrids.

Researchers have explored various synthetic routes to the TZD core itself. A classical method involves the reaction of thiourea with α-chloroacetic acid in water. nih.gov More contemporary, one-pot protocols under sonification have also been developed to substitute both the N3 and C5 positions of the TZD ring simultaneously. nih.gov These synthetic strategies provide a foundation for creating diverse TZD derivatives for biological screening. nih.govnih.gov

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are significant due to their structural similarity to naturally occurring biomolecules. researchgate.net Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. For example, 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline (B41778) was synthesized through the condensation of 4-chloro-o-phenylenediamine and anthranilic acid using hydrochloric acid. researchgate.net

Another route involves the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile (B52724) to yield 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. nih.gov The 2-aminobenzimidazole (B67599) core can also be synthesized via cyclodesulfurization of a thiourea precursor using agents like iodoacetic acid, which offers a simpler process with fewer side products compared to older methods using mercury-based reagents. symbiosisonlinepublishing.com The formyl group of this compound could be transformed into a carboxylic acid and then used in condensation reactions to produce novel benzimidazole-pyridine hybrids.

Chromeno[2,3-b]pyridine Scaffolds

The synthesis of chromenopyridine scaffolds can be achieved through various strategies. One approach involves a one-pot, three-component reaction. For example, 5H-Chromeno[4,3-b]pyridin-5-one derivatives have been synthesized from 4-chloro-3-formyl coumarin (B35378) and compounds with an active methylene group, facilitated by triethylamine (B128534) (Et3N) and ammonium (B1175870) acetate (B1210297) (NH4OAc) in ethanol (B145695). researchgate.net This method is noted for its good yields and avoidance of heavy metal catalysts. researchgate.net

Another strategy is the hetero-Diels-Alder reaction. A series of chromeno[3,2-c]pyridines were synthesized via a microwave-promoted condensation of 3-formyl chromone (B188151) with an aminopyridine, followed by an indium triflate-assisted hetero-Diels-Alder reaction. nih.gov Cascade reactions have also been employed; the interaction of 2-imino-chromen-3-thiocarboxamide with malononitrile can lead to the formation of a chromeno[2,3-b]pyridine scaffold at elevated temperatures. mdpi.com The structure of this compound provides the necessary pyridine and aldehyde functionalities to serve as a key starting material for building such fused heterocyclic systems.

Aminopyrazole-Based Compounds

5-Aminopyrazoles are valuable precursors for synthesizing fused heterocyclic systems, including pyrazolo[3,4-b]pyridines. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov The general strategy involves the condensation of a 5-aminopyrazole with a bielectrophilic partner. researchgate.netbeilstein-journals.orgnih.gov For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized through an acid-catalyzed reaction of an enaminone with a 5-aminopyrazole in acetic acid. beilstein-journals.org

Microwave-assisted, multi-component reactions are also highly effective. The reaction of a β-ketonitrile, a 5-aminopyrazole, and an aldehyde in the presence of triethylamine, followed by treatment with sodium nitrite, yields pyrazolo[3,4-b]pyridines. beilstein-journals.org Furthermore, palladium-catalyzed intramolecular coupling reactions provide a regioselective route to these scaffolds. beilstein-journals.orgbeilstein-journals.org The 2-amino and formyl groups on the nicotinic acid core are reactive sites that could potentially be used to construct a pyrazole (B372694) ring, followed by cyclization to form a fused system.

Structure-Activity Relationship (SAR) Studies in Related Analogues and Their Implications for Design

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of synthesized compounds by identifying key chemical features.

For Thiazolidinedione Analogues , SAR studies have revealed that substitutions on the benzylidene ring, which is attached to the C5 position of the TZD core, significantly influence activity. For example, in a series of inhibitors for dihydrodipicolinate synthase, over 50 analogues were prepared to thoroughly evaluate these relationships. nih.gov Docking studies have shown that the carbonyl oxygens on the TZD frame can form crucial hydrogen bonds with enzyme active site residues, while the acidity of the N-H proton also plays a role in binding interactions. nih.gov

In the case of Benzimidazole Derivatives , SAR analyses consistently show that the nature and position of substituents on the benzimidazole ring are critical for activity. nih.gov Substitutions at the N1, C2, C5, and C6 positions have been shown to greatly influence anti-inflammatory activity. nih.gov For instance, specific substitutions at the C2 position can lead to inhibition of enzymes like COX-2, while modifications at the C5 position can confer antagonism at cannabinoid receptors. nih.gov These insights guide the design of new derivatives with improved potency and selectivity. researchgate.netnih.gov

For Chromeno[2,3-b]pyridine Scaffolds , SAR studies have provided valuable information for designing isoform-selective inhibitors. Within a series of 1H-chromeno[3,2-c]pyridine analogs, the degree of saturation in the pyridine ring and the nature of substituents at various positions were found to significantly affect inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov For example, 2,3-dihydro-1H-chromeno[3,2-c]pyridines showed good, selective inhibition of MAO-A. nih.gov

Regarding Aminopyrazole-Based Compounds , the development of pyrazolo[3,4-b]pyridine derivatives has benefited from SAR insights. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, the replacement of certain groups with a trifluoromethyl (–CF3) group was found to increase potency. nih.gov This highlights how specific electronic modifications to the scaffold can enhance biological effects. The strategic placement of substituents to modulate properties like lipophilicity and hydrogen bonding potential is a key design consideration derived from SAR studies. researchgate.net

Biological Activities and Mechanistic Insights in Research Contexts

Modulation of Specific Biological Targets

While direct studies on 2-Amino-5-formylnicotinic acid are lacking, research on related nicotinic acid derivatives provides a framework for its potential biological targets.

Receptor Binding Studies (e.g., Nicotine Receptors for related compounds)

Nicotinic acid and its derivatives are known to interact with specific G protein-coupled receptors (GPCRs). The most well-characterized of these is the nicotinic acid receptor, GPR109A (also known as HM74A), which is found in adipocytes and immune cells like macrophages and dendritic cells. zen-bio.comnih.govcaldic.comresearchgate.net The activation of GPR109A by nicotinic acid is responsible for its well-known lipid-lowering effects. zen-bio.comcaldic.com

The binding of nicotinic acid to GPR109A is a high-affinity interaction. zen-bio.com Mutagenesis studies have indicated that an arginine residue within the transmembrane domain of the receptor is crucial for recognizing the acidic functional group present in nicotinic acid and its analogs. nih.gov While it is plausible that this compound could also bind to this receptor, experimental verification is necessary. The potency of binding would likely be influenced by the amino and formyl substituents on the pyridine (B92270) ring.

A variety of nicotinic acid derivatives have been studied for their ability to bind to and activate GPR109A, with the goal of developing drugs with improved therapeutic profiles. nih.govcaldic.com

Enzyme Inhibition Studies (e.g., Inflammatory Kinases TBK1 and IKKε for related compounds)

Research has demonstrated that derivatives of nicotinic acid can act as inhibitors of various enzymes, suggesting a potential role for this compound in this area.

Anti-inflammatory Activity:

Certain nicotinic acid derivatives have been synthesized and shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.gov In one study, two series of novel nicotinate (B505614) derivatives demonstrated potent COX-2 inhibitory activity, with some compounds showing potency comparable to the well-known anti-inflammatory drug, celecoxib. nih.gov

Metabolic Enzyme Inhibition:

Other studies have focused on the role of nicotinic acid derivatives in metabolic regulation. For instance, novel derivatives have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. acs.orgnih.gov By inhibiting these enzymes, these compounds have the potential to be developed as agents for managing type 2 diabetes. acs.orgnih.gov Another study explored nicotinic acid derivatives as inhibitors of carbonic anhydrase III, an enzyme linked to obesity and hyperlipidemia. researchgate.net

Antifungal and Antimicrobial Activity:

In the context of antimicrobial research, a compound with a similar name, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, has been shown to exert its antifungal effect by inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae. nih.gov Additionally, derivatives of 2-amino-5-arylazonicotinic acid have demonstrated antimicrobial activity. nih.gov While these compounds are structurally distinct from this compound, these findings highlight the potential for nicotinic acid-based structures to serve as scaffolds for antimicrobial agents.

Proposed Mechanisms of Action at a Molecular Level

The mechanisms through which this compound might exert biological effects can be hypothesized based on the actions of related molecules.

Interference with Key Cellular Pathways

Based on the activities of related compounds, this compound could potentially interfere with several key cellular pathways:

Inflammatory Signaling Pathways: By potentially inhibiting enzymes like COX-2, it could modulate the production of prostaglandins, key mediators of inflammation. nih.gov

Metabolic Pathways: Inhibition of α-amylase and α-glucosidase would interfere with carbohydrate metabolism and glucose absorption. acs.orgnih.gov

Amino Acid Biosynthesis: As seen with related compounds, there is a potential for interference with amino acid biosynthesis pathways in microorganisms. nih.gov

Molecular Interactions with Biomolecules

The molecular interactions of this compound would be dictated by its chemical structure. The carboxylic acid group would likely be a key site for forming hydrogen bonds with biological targets, such as the arginine residue in the GPR109A binding pocket. nih.gov The amino and formyl groups would also be available for various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which would influence its binding affinity and specificity for different proteins.

Role in Biochemical Pathways (General Amino Acid and Nicotinic Acid Context)

As a derivative of nicotinic acid (niacin or vitamin B3), this compound is structurally related to a key molecule in cellular metabolism. Nicotinic acid is a precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous redox reactions in all living cells. frontiersin.org

The "amino acid" part of its name suggests it shares features with amino acids, the building blocks of proteins. While not one of the canonical amino acids, its structure, featuring both an amino group and a carboxylic acid group, allows it to potentially interact with enzymes and transporters that recognize amino acid-like structures. mdpi.com

Amino Acid Metabolism and Transport Mechanisms

Amino acids are fundamental building blocks for protein synthesis and serve as metabolic precursors for numerous biomolecules, including nucleotide bases and signaling molecules. nih.gov Their transport into and out of cells is mediated by a diverse group of membrane-bound proteins known as amino acid transporters (AATs). nih.gov These transporters are crucial for maintaining cellular homeostasis and are involved in a wide range of physiological processes, from neurotransmission to energy metabolism. nih.gov

The metabolism of amino acids involves their generation through dietary protein digestion and degradation, as well as their breakdown (catabolism) to produce energy, glucose, or fatty acids. nih.govkhanacademy.org Key processes in amino acid catabolism are transamination and deamination, which remove the amino group. youtube.com For instance, alanine (B10760859) can be converted to pyruvate (B1213749) by the enzyme alanine aminotransferase, transferring its amino group to alpha-ketoglutarate (B1197944) to form glutamate (B1630785). youtube.com This glutamate can then be converted into α-ketoglutarate and ammonia (B1221849) in the mitochondria by glutamate dehydrogenase. nih.gov

As a derivative of nicotinic acid, this compound is structurally related to intermediates in the tryptophan metabolic pathway. wikipedia.org Tryptophan metabolism, for example, leads to the synthesis of serotonin (B10506) and melatonin. nih.gov Amino acid analogs can function as antimetabolites, interrupting cellular processes. nih.gov For example, 2-amino-5-fluorobenzoic acid acts as a toxic antimetabolite in the tryptophan pathway in yeast. caymanchem.com

Cellular uptake of amino acids can be facilitated by transporters like SLC38A5, which is a sodium-coupled neutral amino acid transporter. nih.gov This transporter exchanges sodium ions and an amino acid for a proton, leading to intracellular alkalinization. nih.gov The dysregulation of AATs and subsequent changes in intracellular amino acid levels are implicated in various diseases, highlighting the importance of understanding how compounds like this compound might interact with these transport and metabolic systems. nih.gov

Signaling Pathways (e.g., mTOR-mediated signaling)

The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that functions as a master regulator of cell growth, proliferation, and metabolism by responding to environmental cues such as nutrients, growth factors, and energy status. nih.gov Amino acids, in particular, are key activators of the mTOR signaling pathway, primarily through mTOR complex 1 (mTORC1). nih.govnih.gov

The sensing of amino acids upstream of mTORC1 involves several proposed mechanisms and proteins, including the Rag GTPases. nih.gov Rag GTPases mediate the amino acid signal to activate mTORC1. nih.gov While direct studies on this compound are not available, its nature as an amino acid analog suggests it could potentially influence these sensing and signaling pathways. The cellular machinery that senses the availability of natural amino acids could interact with such analogs, potentially modulating mTORC1 activity and downstream processes like protein synthesis and cell growth.

Interplay with Protein Synthesis and Degradation

Protein synthesis is a fundamental biological process where cells build proteins based on the genetic information encoded in mRNA. youtube.comyoutube.com The process involves two main stages: transcription and translation. youtube.comyoutube.com During translation, ribosomes move along an mRNA molecule, reading its codons (three-base sequences). youtube.com Transfer RNA (tRNA) molecules, each carrying a specific amino acid, recognize the codons via their complementary anticodons and deliver the correct amino acids to the ribosome. youtube.com An enzyme then forms a peptide bond between the adjacent amino acids, creating a growing polypeptide chain that eventually folds into a functional protein. youtube.com

The fidelity of protein synthesis relies on the highly selective pairing of amino acids with their corresponding tRNAs by enzymes called aminoacyl-tRNA synthetases. nih.gov Amino acid analogs, due to their structural similarity to natural amino acids, have the potential to interfere with this intricate process. nih.gov Such analogs could be mistakenly recognized and attached to a tRNA, leading to their incorporation into a nascent polypeptide chain. This can result in the production of non-functional or misfolded proteins, potentially causing cellular stress. nih.gov

Conversely, amino acids are also generated from protein degradation. nih.gov This breakdown of proteins into their constituent amino acids provides a source of amino acids for the synthesis of new proteins and other essential molecules, especially during periods of nutrient scarcity. nih.gov The interplay between protein synthesis and degradation is a tightly regulated balance that is crucial for cellular health. The introduction of an amino acid analog could disrupt this balance not only by affecting synthesis but also by influencing the pool of available amino acids derived from degradation.

Investigation of Bioactivity in Model Systems (In Vitro and Pre-clinical In Vivo Studies)

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal for related compounds)

Derivatives of nicotinic acid have emerged as a promising class of compounds in the search for new antimicrobial agents to combat drug-resistant pathogens. researchgate.netnih.gov These compounds have been synthesized and evaluated for a broad spectrum of activities, including antibacterial, antifungal, and antiprotozoal effects.

Antibacterial Activity Numerous studies have demonstrated the antibacterial potential of nicotinic acid and nicotinamide derivatives. researchgate.net They are particularly noted for their activity against Mycobacterium, where they are thought to inhibit peptide synthesis. drugs.com Acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria. nih.gov For instance, specific acylhydrazone compounds were highly effective against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, novel nicotinamide derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains. bg.ac.rs A series of 2-amino-5-arylazo-6-aryl substituted nicotinates demonstrated strong activity against Bacillus subtilis. nih.gov

Antifungal Activity Nicotinamide derivatives have also been extensively investigated for their antifungal properties. nih.govmdpi.com Some have been developed into commercial fungicides, such as boscalid. nih.gov Synthesized nicotinamide derivatives containing a 1,3,4-oxadiazole moiety showed weak to moderate activity against fungi like G. zeae, F. oxysporum, and C. mandshurica. nih.gov Other research has focused on nicotinamide analogues as potent antifungal agents that act by disrupting the fungal cell wall, with some compounds showing high efficacy against Candida albicans, including fluconazole-resistant strains. mdpi.com Thiophene-containing nicotinamide derivatives have also been identified as promising fungicide candidates, particularly against cucumber downy mildew. mdpi.com

Antiprotozoal Activity Research has also pointed towards the potential of nicotinamide derivatives in treating parasitic infections. High concentrations of nicotinamide have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Furthermore, preliminary evidence suggests the therapeutic efficacy of nicotinamide in treating Leishmania infection in animal models. bg.ac.rs

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Analogues This table is interactive. You can sort and filter the data.

Compound Class Target Organism(s) Observed Activity/Findings Reference(s)
Acylhydrazone derivatives of nicotinic acid Staphylococcus epidermidis ATCC 12228 Promising activity with MIC value of 1.95 µg/mL. nih.gov
Acylhydrazone derivatives of nicotinic acid Staphylococcus aureus ATCC 43300 (MRSA) Significant activity with MIC value of 7.81 µg/mL. nih.gov
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives Gram-positive bacteria (B. subtilis, S. aureus) Compound with 5-nitrofuran substituent showed high activity (MIC = 7.81 µg/mL). nih.gov
Nicotinamide derivatives (NC 3) P. aeruginosa, K. pneumoniae Significant growth inhibition at 0.016 mM. bg.ac.rs
Nicotinamide derivatives (NC 5) Gram-positive bacteria Most effective against Gram-positive bacteria at 0.03 mM. bg.ac.rs
Nicotinamide derivatives (NC 4) Candida albicans Complete growth inhibition at concentrations below 1 mM. bg.ac.rsmdpi.com
Nicotinamide derivatives containing 1,3,4-oxadiazole G. zeae, F. oxysporum, C. mandshurica Weak to moderate antifungal activities. nih.gov
Nicotinamide analogue (16g) Candida albicans SC5314 Most active derivative with an MIC value of 0.25 μg/mL. mdpi.com
N-(thiophen-2-yl) nicotinamide derivative (4f) Cucumber Downy Mildew Excellent fungicidal activity (EC50 = 1.96 mg/L). mdpi.com
2-amino-5-arylazo-6-aryl substituted nicotinates Bacillus subtilis Strong inhibitory effects on growth. nih.gov

Anticancer Research Applications for Analogues

Analogues of nicotinic acid and related heterocyclic structures are subjects of significant interest in anticancer drug discovery. nih.govnih.gov The rationale often stems from the crucial role of nicotinamide adenine dinucleotide (NAD+), derived from nicotinic acid, in cellular redox reactions and energy metabolism, processes that are often dysregulated in cancer cells.

Derivatives such as acylhydrazones and 1,3,4-oxadiazoles have been synthesized from nicotinic acid and evaluated for their cytotoxic effects. nih.gov While some of these compounds have shown promising antimicrobial activity, their anticancer potential is also a key area of investigation. Importantly, several studies have noted that the most effective antimicrobial compounds did not exhibit significant cytotoxicity against normal cell lines, which is a favorable characteristic for potential therapeutic agents. nih.govnih.gov

The 2-aminothiazole (B372263) scaffold, which shares structural similarities with 2-aminonicotinic acid derivatives, is a fundamental component of clinically approved anticancer drugs like dasatinib. nih.gov Analogues of 2-aminothiazole have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including those from breast, lung, colon, and prostate cancers. nih.gov For instance, certain N-acylated-2-amino-5-benzyl-1,3-thiazoles showed selective action against human glioblastoma and melanoma cells. nih.gov The anticancer activity of these analogues is often attributed to their ability to inhibit specific kinases or other proteins involved in cancer cell proliferation and survival. nih.gov

Furthermore, amino acid analogs, in general, have been explored as anticancer agents. nih.gov Compounds that act as antagonists of amino acids like L-glutamine and L-aspartic acid can interrupt nucleotide synthesis, thereby halting the formation of DNA and RNA in rapidly dividing tumor cells. nih.gov This established mechanism for amino acid antimetabolites provides a strong basis for investigating the anticancer potential of this compound analogues.

Anti-inflammatory Research for Analogues

Analogues of nicotinic acid are also being explored for their potential anti-inflammatory properties. researchgate.net Inflammation is a complex biological response implicated in numerous diseases, and targeting inflammatory pathways is a major therapeutic strategy.

One study investigated a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which possess a 2-amino-substituted ring system, for their ability to activate the NRF2 pathway. nih.gov NRF2 is a transcription factor that plays a critical role in the antioxidant and anti-inflammatory response. The study found that these compounds could activate NRF2 and subsequently showed significant anti-inflammatory activity in lipopolysaccharide (LPS)-challenged cells. nih.gov The most active compounds inhibited nitric oxide (NO) production by up to 87% and also reversed the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

Another line of research has focused on analogues of amlexanox, a compound with a chromeno[2,3-b]pyridine core, which is structurally related to nicotinic acid derivatives. Amlexanox is an inhibitor of the non-canonical IκB kinases TBK1 and IKKε, which are key players in inflammatory signaling pathways. nih.gov By synthesizing a series of analogues, researchers have developed a structure-activity relationship (SAR) to create more potent and selective inhibitors of these inflammatory kinases. nih.gov These findings suggest that the 2-aminonicotinic acid scaffold could serve as a valuable template for designing novel anti-inflammatory agents.


Neurobiological Investigations (e.g., NMDA Receptor Antagonism for related amino acid derivatives)

While direct neurobiological research on this compound is not extensively documented in publicly available literature, the broader class of amino acid derivatives, including those related to nicotinic acid, has been a significant area of investigation, particularly concerning their interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial component in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. nih.govwikipedia.org

Detailed Research Findings on Related Amino Acid Derivatives

The study of amino acid derivatives as NMDA receptor antagonists has a rich history, with the discovery that certain synthetic amino acids can selectively block NMDA-mediated neuronal excitation. nih.gov This has paved the way for the development of various compounds with potential therapeutic applications in neurological disorders characterized by excessive NMDA receptor activation, a phenomenon known as excitotoxicity.

NMDA receptor antagonists are broadly categorized based on their mechanism of action, including competitive antagonists that bind to the glutamate site, glycine (B1666218) site antagonists, non-competitive channel blockers, and uncompetitive channel blockers. wikipedia.orgiipseries.org Research has shown that modifications to the structure of amino acids can lead to potent and selective antagonism at the NMDA receptor. For instance, the introduction of a cyclobutane (B1203170) ring into certain amino acid structures has yielded potent NMDA receptor antagonists. nih.gov

A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and shown to exhibit potent and selective antagonist activity at NMDA receptor sites. nih.gov Some of these compounds were found to be more potent than the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5). nih.gov This line of research highlights the principle that subtle structural modifications can significantly impact biological activity.

Furthermore, derivatives of nicotinic acid, also known as niacin or vitamin B3, have been investigated for their roles in the central nervous system. nih.govnih.gov Niacin and its derivatives are precursors for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is vital for cellular metabolism and redox reactions. nih.gov Beyond its metabolic functions, niacin has been shown to modulate immune responses and has been explored for its therapeutic potential in various neurological diseases. nih.gov The neuroprotective effects of nicotinamide, a form of niacin, have been observed in models of ischemic stroke, where it can reduce brain infarct size and improve neurological outcomes. nih.gov

The structural relationship of this compound to this class of compounds suggests that it could be a candidate for similar neurobiological investigations. The presence of the amino acid and nicotinic acid moieties provides a rationale for exploring its potential interactions with receptors such as the NMDA receptor.

Interactive Data Table: Examples of Amino Acid Derivatives with NMDA Receptor Antagonist Activity

Compound NameMechanism of ActionKey Research FindingReference
(R)-α-aminoadipate ((R)-α-AA)Competitive AntagonistBlocks neuronal responses to NMDA but not to kainate or quisqualate. nih.gov nih.gov
(R)-2-amino-5-phosphonopentanoate ((R)-AP5)Competitive AntagonistPotent and selective antagonist at NMDA receptor sites. nih.govnih.gov nih.govnih.gov
1-aminocyclobutanecarboxylic acid derivativesCompetitive AntagonistSome derivatives are more potent than D-AP5 as NMDA antagonists. nih.govnih.gov nih.govnih.gov
Kynurenic acidGlycine Site AntagonistAn endogenous antagonist at the glycine co-agonist site of the NMDA receptor. nih.govwikipedia.org nih.govwikipedia.org

The table above illustrates the diversity of amino acid derivatives that have been studied for their effects on the NMDA receptor. The research into these related compounds provides a solid foundation for postulating the potential neurobiological activities of novel structures like this compound. Future research could focus on synthesizing this compound and evaluating its binding affinity and functional activity at NMDA receptors and other relevant neuronal targets.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within the 2-Amino-5-formylnicotinic acid molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H-NMR and ¹³C-NMR spectra, researchers can confirm the compound's structure. uobasrah.edu.iq

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the aldehyde proton, the amine protons, and the carboxylic acid proton. The chemical shifts (δ) of the two aromatic protons on the pyridine ring would typically appear in the downfield region, influenced by the electron-withdrawing effects of the formyl and carboxylic acid groups, as well as the electron-donating amino group. The aldehyde proton would exhibit a characteristic singlet even further downfield. The protons of the amino group and the carboxylic acid group would likely appear as broad singlets, and their positions can be sensitive to the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. uobasrah.edu.iq The carbonyl carbons of the formyl and carboxylic acid groups would be expected to resonate at the lowest field. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the attached functional groups.

Table 1: Predicted NMR Data for this compound

¹H-NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H (aromatic)7.5 - 8.5Doublet1H
H (aromatic)8.0 - 9.0Doublet1H
CHO9.5 - 10.5Singlet1H
NH₂5.0 - 7.0Broad Singlet2H
COOH11.0 - 13.0Broad Singlet1H
¹³C-NMR Predicted Chemical Shift (δ, ppm)
C=O (aldehyde)185 - 195
C=O (acid)165 - 175
C (aromatic)110 - 160

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. uobasrah.edu.iq High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₇H₆N₂O₃).

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules. For instance, the loss of water (H₂O), carbon monoxide (CO) from the aldehyde group, or the carboxyl group (COOH) as a radical are plausible fragmentation events. libretexts.orgmiamioh.edu The molecular ion peak [M]⁺ would be expected, and its odd or even nature can provide clues about the nitrogen content according to the nitrogen rule. libretexts.org

Table 2: Potential Mass Spectrometry Fragments for this compound

Fragment m/z (mass-to-charge ratio) Possible Neutral Loss
[M]⁺166-
[M - H₂O]⁺148H₂O
[M - CHO]⁺137CHO
[M - COOH]⁺121COOH

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uobasrah.edu.iq

The IR spectrum would be expected to display characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretches of the aldehyde and carboxylic acid, the O-H stretch of the carboxylic acid, and the C=C and C-N stretches of the aromatic ring. researchgate.netspectrabase.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Carboxylic Acid (O-H)Stretch2500 - 3300 (broad)
Aldehyde (C=O)Stretch1690 - 1740
Carboxylic Acid (C=O)Stretch1680 - 1710
Aromatic Ring (C=C)Stretch1450 - 1600
C-NStretch1250 - 1350

Chromatographic Separation and Quantification Techniques for Research Samples

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of this compound in research samples. nih.gov This method offers high resolution, sensitivity, and reproducibility. nih.gov

For the analysis of an amino acid derivative like this compound, a reversed-phase HPLC method is commonly employed. nih.gov This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation from other components in the sample matrix. rsc.org Detection is often performed using a UV-Vis detector, as the aromatic ring and carbonyl groups of the molecule will absorb UV light at a characteristic wavelength. nih.gov For accurate quantification, a calibration curve is constructed using standards of known concentrations. chem-soc.si In some cases, pre-column derivatization can be used to enhance detection sensitivity, particularly when using fluorescence detection. youtube.com

Table 4: Typical HPLC Parameters for the Analysis of Aromatic Amino Acid Derivatives

Parameter Condition
Column Reversed-phase (e.g., C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10-20 µL

Thin Layer Chromatography (TLC) and Paper Chromatography for Separation

Thin Layer Chromatography (TLC) and Paper Chromatography are valuable techniques for the qualitative separation and identification of this compound. iitg.ac.inamrita.eduflinnsci.com These methods are relatively simple, rapid, and cost-effective for monitoring reaction progress or assessing sample purity. orientjchem.org

In both techniques, a spot of the sample is applied to a stationary phase (a TLC plate coated with silica (B1680970) gel or a sheet of chromatography paper). iitg.ac.inlibretexts.org The plate or paper is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). youtube.com As the mobile phase ascends the stationary phase via capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary and mobile phases. amrita.eduflinnsci.com

For this compound, a polar stationary phase like silica gel or cellulose (B213188) is appropriate. reachdevices.com The choice of mobile phase is critical for achieving good separation; a mixture of a non-polar solvent (like butanol) and a polar solvent (like acetic acid and water) is often used for separating amino acids. reachdevices.comresearchgate.net After development, the separated spots are visualized. Since this compound is likely colorless, a visualizing agent such as ninhydrin (B49086) can be sprayed on the chromatogram, which reacts with the amino group to produce a colored spot. iitg.ac.inflinnsci.com The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared to that of a standard to aid in identification. iitg.ac.in Two-dimensional chromatography can be employed for enhanced separation of complex mixtures. nih.gov

Table 5: Common Components for TLC/Paper Chromatography of Amino Acids

Component Description
Stationary Phase Silica gel G (TLC), Cellulose (TLC), Chromatography Paper orientjchem.orgreachdevices.com
Mobile Phase n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) reachdevices.com
Visualizing Agent Ninhydrin solution in acetone (B3395972) or ethanol (B145695) iitg.ac.inflinnsci.com

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of its constituent elements, researchers can ascertain the purity and compositional integrity of the substance. For this compound, with a molecular formula of C₇H₆N₂O₃, the theoretical elemental composition can be calculated.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011784.07750.61
HydrogenH1.00866.0483.64
NitrogenN14.007228.01416.87
OxygenO15.999347.99728.89
Total 166.136 100.00

Note: This table represents the theoretical values. Experimental data from laboratory analysis would be required for verification.

Crystallographic Studies for Solid-State Structure Determination

As of the latest available data, specific crystallographic information for this compound has not been reported in publicly accessible research. The determination of its crystal system, space group, and unit cell dimensions would require experimental analysis of a suitable single crystal. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Note: This table is a template for crystallographic data and will be populated once experimental results become available.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design. For derivatives of nicotinic acid, docking studies have been employed to identify potential biological targets and understand binding interactions. For instance, studies on nicotinic acid-indole hybrids have explored their potential as agents against Trypanosomiasis by docking them against Trypanosoma brucei phosphofructokinase nih.gov. Such an approach for 2-Amino-5-formylnicotinic acid could elucidate its binding affinity and interaction patterns with various enzymes or receptors, highlighting key hydrogen bonds and hydrophobic interactions.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic nature of the molecule and its complexes over time. MD simulations can be used to validate the stability of a docked pose, showing how the ligand and protein interact in a simulated physiological environment nih.gov. For this compound, an MD simulation could assess the stability of its binding to a predicted target, analyzing fluctuations and conformational changes in the protein-ligand complex nih.gov.

Table 1: Potential Molecular Docking Targets and Interactions for Nicotinic Acid Derivatives.
Potential Target ProteinKey Interacting Residues (Example)Type of InteractionReference
Trypanosoma brucei PhosphofructokinaseARG 203, ASP 199Hydrogen Bond, Pi-Cation researchgate.net
Cyclooxygenase-2 (COX-2)-Inhibition of PGE2 secretion nih.gov
α-Glucosidase-Enzyme Inhibition mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These methods can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps nih.gov.

A DFT study on this compound, likely using a functional such as ωB97XD or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), could provide precise data on its structural parameters nih.govnih.gov. For example, a computational study on a nicotinic acid hydrazide complex successfully correlated theoretical calculations with experimental FT-IR data, validating the predicted structure nih.gov. Similar calculations for this compound would allow for the accurate prediction of its bond lengths, bond angles, and spectroscopic signatures.

Table 2: Example of DFT-Calculated vs. Experimental Data for a Nicotinic Acid Derivative.
ParameterTheoretical Value (Example)Experimental Value (Example)Reference
N-H Stretching Vibration (cm⁻¹)33613178 nih.gov
C=O Bond Length (Å)1.21261.236 nih.gov
C-N-N Bond Angle (°)123.7120.63 nih.gov

In Silico Prediction of Biological Activity and Potential Research Leads

In silico tools are widely used in the early stages of drug discovery to predict the biological activity spectrum of a compound and identify potential leads mdpi.com. Various online tools and software packages, such as Molinspiration, MolPredictX, and ADMETlab 2.0, can screen compounds for potential pharmacological activities based on their chemical structure nih.govnih.gov.

Studies on nicotinic acid and its derivatives have shown predictions for a wide range of biological activities, including kinase inhibition, enzyme inhibition, and GPCR ligand activity researchgate.netnih.govwindows.net. For example, Molinspiration predictions for a series of nicotinic acid derivatives indicated high scores for kinase inhibitor activity researchgate.net. Applying these predictive models to this compound would generate a bioactivity profile, suggesting potential therapeutic applications and guiding which experimental assays are most likely to yield positive results. This approach saves significant time and resources by prioritizing the most promising research directions nih.govmdpi.com.

Table 3: Predicted Biological Activities for Nicotinic Acid Derivatives using In Silico Tools.
Activity TypePrediction Score (Example Range)Prediction ToolReference
Kinase Inhibitor0.21 – 0.40Molinspiration researchgate.net
GPCR LigandModerate ActivityMolinspiration researchgate.net
Enzyme Inhibitor0.07 – 0.25Molinspiration researchgate.net
Various Biological Activities-MolPredictX nih.govwindows.net

Conformational Analysis and Molecular Recognition Studies

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a molecule like this compound, with multiple rotatable bonds associated with its formyl, amino, and carboxylic acid groups, a variety of conformations are possible.

Computational methods can map the potential energy surface to determine the most stable conformers. The relative orientation of the substituents (axial vs. equatorial in a cyclic system context) significantly impacts stability due to steric hindrance, such as 1,3-diaxial interactions libretexts.org. The most stable conformation is typically the one that places the largest substituent groups in positions that minimize steric repulsion libretexts.org. Understanding the preferred conformation of this compound is crucial for molecular recognition, as it dictates how the molecule fits into the binding site of a biological target nih.gov.

Mechanistic Studies of Chemical Reactions via Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information on transition states, intermediates, and reaction energy profiles mdpi.com. For nicotinic acid and its derivatives, computational studies have investigated reaction mechanisms such as enzymatic hydrolysis and industrial synthesis pathways mdpi.comnih.gov.

A multi-scale computational approach, combining DFT and QM/MM methods, was used to detail the enzymatic hydrolysis of nicotinamide (B372718) to nicotinic acid mdpi.com. This study identified a two-stage mechanism, calculated the activation energy barriers for each step, and clarified the role of key amino acid residues in the enzyme's active site mdpi.com. A similar computational investigation into the synthesis or metabolic transformation of this compound could provide a deep understanding of its chemical reactivity. Such studies can reveal the step-by-step process of bond formation and cleavage, helping to optimize reaction conditions for its synthesis or predict its metabolic fate in a biological system nih.govpatsnap.com.

Applications in Chemical Biology and Drug Discovery Research

Role as a Research Tool and Chemical Probe

The intrinsic functionalities of 2-Amino-5-formylnicotinic acid position it as a valuable, yet largely unexplored, research tool and chemical probe. The aldehyde group is particularly noteworthy in this context. Aldehydes are known to react with various biological nucleophiles, such as the amino groups in lysine (B10760008) side chains or the N-termini of proteins. This reactivity could be harnessed to selectively label and study proteins or other biomolecules.

Furthermore, the formyl group can participate in multicomponent reactions, such as the Petasis reaction, which can be employed for the selective labeling of secondary amines in biological systems. nih.gov While direct studies utilizing this compound as a chemical probe are not yet prevalent in the literature, the known reactivity of its constituent functional groups suggests a strong potential for its development and application in this area.

Use as a Synthetic Building Block

The true strength of this compound lies in its capacity as a versatile synthetic building block. The presence of three distinct reactive sites—the amino group, the carboxylic acid, and the formyl group—allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The amino and carboxylic acid moieties of this compound are the quintessential functional groups for peptide synthesis. wikipedia.org In a controlled synthetic sequence, the carboxylic acid can be activated to form a peptide bond with the amino group of another amino acid, while the amino group of this compound can be coupled to the carboxylic acid of a different amino acid. wikipedia.orgresearchgate.net This allows for its incorporation into peptide chains, potentially imparting unique structural or functional properties to the resulting peptides. The use of protecting groups is essential in such syntheses to ensure regioselective bond formation. wikipedia.org

In the field of bioconjugation, this compound can serve as a linker to connect different molecular entities. mdpi.com For instance, the carboxylic acid could be conjugated to a protein or antibody, while the formyl group could be used to attach a small molecule drug or a fluorescent tag through reductive amination. The amino group provides an additional site for modification, further enhancing its utility as a heterobifunctional or even trifunctional linker. nih.gov

The 2-aminopyridine (B139424) scaffold is a common starting point for the synthesis of various fused heterocyclic systems with demonstrated biological activities. For example, derivatives of 2-aminonicotinic acid have been used to synthesize pyrido[2,3-d]pyrimidines, which have shown potent antimicrobial activity. nih.gov The formyl group on this compound adds another layer of synthetic versatility. It can readily participate in condensation reactions with a variety of nucleophiles to form Schiff bases, which can then undergo further cyclization reactions to generate a diverse range of heterocyclic structures. This makes it a valuable precursor for creating novel chemical entities with potential therapeutic applications.

Contribution to Lead Compound Identification and Optimization in Pre-clinical Research

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Its ability to serve as a starting point for diverse chemical modifications is a key asset in lead compound identification and optimization.

Combinatorial chemistry is a powerful tool in drug discovery for generating large numbers of compounds for high-throughput screening. nih.goviipseries.org The trifunctional nature of this compound makes it an ideal scaffold for creating such libraries. Each of its three functional groups can be independently modified with a variety of substituents, leading to a vast chemical space of novel molecules. For instance, the amino group can be acylated, the carboxylic acid can be converted to a range of amides or esters, and the formyl group can be transformed into various other functionalities through reactions like Wittig olefination or Grignard addition. The synthesis of 2-aminopyrimidine (B69317) derivatives has been shown to be a successful strategy for identifying inhibitors of enzymes like β-glucuronidase. nih.gov

The 2-aminonicotinic acid core is present in a number of bioactive molecules. For example, derivatives of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have been investigated as inhibitors of inflammatory kinases. nih.gov this compound can serve as a precursor to synthesize analogues of such known bioactive compounds. By systematically modifying the formyl group, researchers can explore the structure-activity relationship (SAR) and optimize the potency and selectivity of lead compounds. The synthesis of various 2-aminonicotinic acid derivatives has been explored for their tuberculostatic activity, highlighting the therapeutic potential of this scaffold. nih.gov

Exploration in Prodrug Design and Delivery Systems for Research Compounds

The strategic modification of biologically active molecules into prodrugs is a cornerstone of medicinal chemistry and drug development, aimed at overcoming limitations in solubility, stability, permeability, and targeted delivery. nih.govdigitellinc.com While direct research on the prodrug applications of this compound is not extensively documented, its chemical structure, featuring carboxylic acid, primary amino, and formyl functional groups, offers a rich scaffold for hypothetical exploration in the design of research compounds with tailored delivery properties. Such explorations are valuable for designing chemical tools to probe biological systems with greater precision.

The core principle of a prodrug is to mask or alter a key functional group of a parent molecule, rendering it temporarily inactive. youtube.com This modification facilitates transport to a specific site or across biological membranes, after which enzymatic or chemical cleavage regenerates the active compound. digitellinc.com For a research compound like this compound, this approach could be leveraged to study its effects with enhanced spatial and temporal control.

Potential Prodrug Strategies Based on Functional Groups

The multifunctionality of this compound allows for several theoretical prodrug strategies.

Carboxylic Acid Modification: The carboxylic acid group is a common target for prodrug design. researchgate.net Esterification is a widely used strategy to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing the ability to cross cell membranes. uobabylon.edu.iqnih.gov For instance, studies on nicotinic acid, a structurally related compound, have shown that converting it into various alkyl esters can modulate its partitioning into lipid bilayers, a key step for passive diffusion. nih.gov A similar approach could be applied to this compound, creating ester derivatives (e.g., ethyl or butyl esters) to investigate its intracellular mechanisms of action by improving cell penetration. nih.gov

Amino Group Modification: The primary amino group can be acylated to form amides. nih.gov A particularly sophisticated strategy involves conjugation with amino acids to create peptide-like structures. nih.govresearchgate.net These amino acid prodrugs can be designed to hijack specific peptide transporters, such as PEPT1, which are expressed in the intestine and other tissues. tandfonline.com This approach could improve the oral bioavailability or target the compound to cells expressing these transporters. tandfonline.com Attaching an amino acid like valine or glycine (B1666218) to the amino group of this compound could serve as a research strategy to explore its absorption and distribution via these transport pathways. researchgate.net

Formyl Group as a Bioorthogonal Handle: While less common for traditional prodrugs, the aldehyde functionality of the formyl group presents unique opportunities for advanced delivery systems using bioorthogonal chemistry. sioc-journal.cn Bioorthogonal reactions occur in living systems without interfering with native biochemical processes. nih.gov The formyl group could act as a "chemical handle" to attach this compound to a larger delivery vehicle (e.g., a polymer, nanoparticle, or antibody) via a cleavable linker. nih.govacs.org The release of the compound could then be triggered by a specific, externally applied stimulus or a unique physiological condition, such as the acidic microenvironment of a tumor. acs.org This strategy would allow for highly targeted delivery and release, minimizing off-target effects in a research setting.

Hypothetical Prodrug Designs for Research Applications

The table below outlines potential prodrug modifications of this compound and their intended research applications. These examples are illustrative and based on established chemical principles.

Target Functional GroupPotential Prodrug ModificationPromoiet (Masking Group)Potential Cleavage MechanismPrimary Research Application
Carboxylic AcidEsterificationEthyl or Pivaloyloxymethyl groupEsterase-mediated hydrolysis nih.govEnhanced lipophilicity and passive membrane permeability for cell-based assays. researchgate.net
Amino GroupAmide (Amino Acid Conjugate)L-Valine or L-GlycinePeptidase-mediated hydrolysis tandfonline.comTargeting peptide transporters (e.g., PEPT1) to study transporter-mediated uptake. nih.gov
Formyl GroupHydrazone FormationHydrazide-functionalized carrierpH-sensitive hydrolysis (acidic conditions) Delivery to acidic microenvironments (e.g., endosomes, lysosomes) for targeted release studies.
Entire MoleculeAttachment to a Polymer BackbonePolyethylene glycol (PEG) via cleavable ester linkerEsterase-mediated hydrolysisImproved solubility and prolonged circulation time in pharmacokinetic studies.

These exploratory designs highlight the potential of applying established prodrug and advanced delivery strategies to a novel research compound like this compound. Such modifications would create valuable chemical tools for dissecting its biological function with greater precision and control.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will undoubtedly prioritize the development of more efficient and environmentally benign methods for synthesizing 2-Amino-5-formylnicotinic acid. While traditional methods are effective, they often come with drawbacks such as harsh reaction conditions, significant waste generation, and high energy consumption. frontiersin.orgnih.gov The principles of green chemistry are expected to be a major driver in this area. nih.govresearchgate.net

Key areas of exploration include:

Catalytic C-H Activation: A significant advancement would be the direct introduction of the formyl group onto the nicotinic acid backbone via C-H activation. nih.govrsc.orgresearchgate.net This approach could shorten synthetic sequences and improve atom economy.

Biocatalysis: The use of enzymes, or biocatalysis, presents a highly attractive, eco-friendly alternative for producing nicotinic acid and its derivatives. nih.govmdpi.com Enzymatic processes can offer high selectivity and operate under mild conditions, reducing energy use and hazardous waste. frontiersin.orgnih.gov Research into engineering nitrilases and other enzymes could yield highly efficient and specific catalysts for synthesizing precursors or the final compound itself. frontiersin.org

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and efficiency compared to traditional batch production. Implementing a flow-based synthesis could lead to better control over reaction parameters and a more streamlined production of this compound.

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects for Research Purposes

A comprehensive understanding of how this compound and its analogues interact with biological systems is critical for their use as precise research probes. While a primary target may be known, small molecules often have unintended "off-target" interactions that can influence experimental outcomes. nih.govfrontiersin.orgnih.gov Future studies will need to move beyond primary target validation to create a complete interaction profile.

Advanced techniques that will be pivotal in this area include:

Chemoproteomics: This powerful technique uses chemical probes to identify the full spectrum of protein targets a small molecule binds to within a complex biological sample, such as a cell lysate. creative-diagnostics.comescholarship.orgnih.gov This can uncover both intended and off-target interactions. creative-diagnostics.combiognosys.com

Thermal Shift Assays (e.g., CETSA): Cellular Thermal Shift Assays can confirm direct binding of a compound to its target inside living cells by measuring changes in protein thermal stability. creative-diagnostics.com

Transcriptomics and Proteomics: Analyzing global changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment with the compound can reveal which cellular pathways are affected, providing clues to its mechanism of action and potential off-target effects.

A thorough characterization of these effects is essential for the design of more selective and potent research compounds and for the accurate interpretation of data generated using them. nih.govicr.ac.uk

Development of Advanced Analogues with Improved Selectivity and Potency for Defined Research Targets

The structure of this compound serves as a valuable starting point for creating advanced analogues with fine-tuned properties. The goal of future synthetic efforts will be to produce new molecules with enhanced potency and selectivity for specific research targets. nih.govnih.gov This involves systematic structural modifications and evaluation of the resulting structure-activity relationships (SAR). researchgate.net

Key strategies will include:

Scaffold Modification: The amino, carboxyl, and formyl groups on the pyridine (B92270) ring can be chemically altered to create a library of new compounds. For example, the formyl group can be converted into other functionalities like oximes, imines, or hydrazones to explore new binding interactions.

Structure-Based Design: If the three-dimensional structure of a protein target is known, computational docking and modeling can be used to design analogues that fit perfectly into the binding site, enhancing affinity and selectivity.

Targeted Library Synthesis: Creating focused libraries of related compounds allows for systematic exploration of how different chemical features affect biological activity, accelerating the identification of highly potent and selective probes. nih.govchemistryjournal.net

These efforts aim to produce a toolkit of specialized molecules that can be used to probe the function of specific proteins and biological pathways with high precision. gpnotebook.com

Integration with High-Throughput Screening in Academic Settings for Discovery

High-throughput screening (HTS) allows for the rapid testing of millions of chemical compounds to identify those with a desired biological activity. wikipedia.orgbmglabtech.com Integrating this compound and its derived analogues into academic HTS campaigns can significantly accelerate the discovery of novel research tools. nih.govdrugtargetreview.com

This integration can take several forms:

Library Inclusion: The compound and its analogues can be added to large, diverse chemical libraries to be screened against a wide array of biological targets. nih.gov

Focused Screening: A library based on the this compound scaffold can be specifically screened against a particular protein family or pathway of interest.

Assay Development: The development of robust and sensitive assays is crucial for successful HTS. wikipedia.org These assays can be cell-based or biochemical and are designed to measure the specific effect of the compounds being tested.

Academic HTS centers are becoming increasingly common, providing the necessary infrastructure of robotics, liquid handlers, and detectors to enable this type of large-scale discovery research. nih.govdrugtargetreview.comnih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction for Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. nih.govgoogle.com These computational technologies can dramatically accelerate the design-make-test-analyze cycle for developing new research compounds based on the this compound scaffold. nih.govacs.org

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and other properties of new, virtual analogues before they are synthesized. nih.govnih.govmdpi.combiorxiv.org This allows researchers to prioritize the most promising candidates, saving time and resources.

Generative Design: AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high potency for a target or improved selectivity. nih.govspringernature.com

Data Analysis: AI can analyze the complex datasets generated from proteomics and HTS experiments to identify subtle patterns and generate new hypotheses about a compound's mechanism of action. biognosys.com

By combining computational predictions with experimental validation, researchers can navigate the vast chemical space more efficiently, leading to the faster development of superior research tools. biorxiv.org

Future Research Directions: A Summary Table

Direction Focus Area Key Methodologies & Technologies Desired Outcome
9.1. Novel Synthesis Efficiency & SustainabilityGreen Chemistry, Biocatalysis, C-H Activation, Flow ChemistryCost-effective, scalable, and environmentally friendly production methods.
9.2. Mechanism Elucidation Target & Off-Target ProfilingChemoproteomics, Thermal Shift Assays, TranscriptomicsA complete understanding of the compound's biological interactions for precise research use.
9.3. Analogue Development Potency & SelectivityStructure-Activity Relationship (SAR), Computational ModelingHighly potent and selective molecular probes for specific biological targets.
9.4. High-Throughput Screening New Activity DiscoveryAutomated Screening, Assay Development, Compound LibrariesIdentification of new biological activities and applications for the scaffold.
9.5. AI & Machine Learning Accelerated Design & PredictionPredictive Modeling, Generative AI, Big Data AnalysisRapid and efficient design of optimized compounds with desired properties.

Q & A

Q. Q1. What synthetic routes are commonly employed for 2-Amino-5-formylnicotinic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves formylation of a pre-functionalized nicotinic acid precursor. For example, 2-Amino-5-methylnicotinic acid derivatives (CAS: 6313-54-8) are modified via Vilsmeier-Haack formylation to introduce the aldehyde group at position 5 . Critical parameters include:

  • Temperature control : Maintain 0–5°C during formyl chloride addition to prevent side reactions.
  • Solvent selection : Use anhydrous DMF or POCl₃ as a catalyst.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol improves purity (>95% by HPLC) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : The formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.3 ppm) confirm substitution patterns.
    • ¹³C NMR : The formyl carbon (δ 190–195 ppm) and carboxylic acid carbon (δ 170–175 ppm) validate functional groups .
  • FT-IR : Stretching bands at ~1680 cm⁻¹ (C=O, formyl) and ~3200 cm⁻¹ (NH₂) confirm structural integrity .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺ ≈ 181.1) matches the molecular formula C₇H₆N₂O₃. Cross-reference with simulated spectra from computational tools (e.g., Gaussian) to resolve ambiguities .

Advanced Research Questions

Q. Q3. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model electron density maps. The formyl group’s electrophilic carbon (LUMO ≈ -1.8 eV) is susceptible to nucleophilic attack, explaining its reactivity with amines or hydrazines .
  • Transition State Analysis : Identify energy barriers for intermediates using IRC (Intrinsic Reaction Coordinate) calculations. For example, amide bond formation with glycine has a ΔG‡ ≈ 25 kcal/mol, requiring elevated temperatures (80–100°C) .

Q. Q4. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

  • Systematic Solubility Screening : Use a standardized protocol (e.g., shake-flask method at 25°C) across solvents (water, DMSO, THF). Document pH (e.g., aqueous solubility drops below pH 4 due to protonation of the amino group) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD ≈ 18.5, δP ≈ 10.2, δH ≈ 12.4 MPa¹/²) to predict miscibility. Discrepancies often arise from impurities; validate purity via DSC (melting point ≈ 215–220°C) .

Q. Q5. How do competing reaction pathways impact the selectivity of this compound in heterocyclic synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control :
    • At low temperatures (0°C), the formyl group reacts preferentially with hydrazines to form pyrazoles (kinetic product).
    • At higher temperatures (60°C), intramolecular cyclization dominates, yielding quinazolinones (thermodynamic product) .
  • In Situ Monitoring : Use ReactIR to track intermediate formation. Quench aliquots at timed intervals and analyze via LC-MS to map reaction trajectories .

Data Reporting and Reproducibility

Q. Q6. What experimental details are critical to include in publications to ensure reproducibility of this compound syntheses?

Methodological Answer:

  • Full Procedural Documentation :
    • Specify equivalents of reagents (e.g., 1.2 eq. POCl₃ in Vilsmeier reaction).
    • Report reaction times (e.g., 12 hours for formylation) and workup steps (e.g., neutralization with NaHCO₃).
  • Analytical Validation : Provide raw NMR/IR data in supplementary files, including integration values and coupling constants .
  • Batch-to-Batch Variability : Disclose yields and purity ranges (e.g., 65–75% yield, 92–97% purity) across three independent trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.